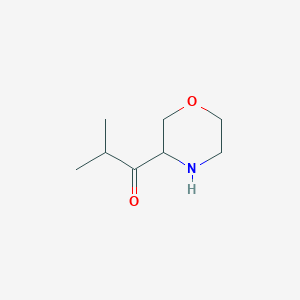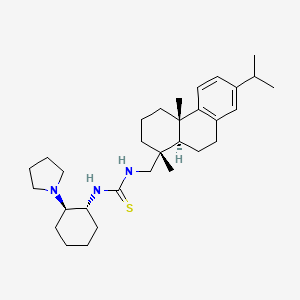![molecular formula C25H22N2O5S B12339919 2-(4'-(3-Methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B12339919.png)
2-(4'-(3-Methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1'-biphenyl]-4-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4’-(3-Methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetic acid is a complex organic compound that features a biphenyl core with an isoxazole ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4’-(3-Methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetic acid typically involves multiple steps, including the formation of the isoxazole ring, the introduction of the sulfonamide group, and the coupling of the biphenyl core. Common reagents used in these reactions include various acids, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4’-(3-Methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially enhancing the compound’s reactivity.
Reduction: This can be used to alter the oxidation state of the compound, affecting its chemical properties.
Substitution: This reaction can introduce new functional groups, potentially modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more reactive intermediate, while substitution could introduce new functional groups that enhance the compound’s biological activity .
Scientific Research Applications
2-(4’-(3-Methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetic acid has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in targeting specific diseases.
Industry: It can be used in the development of new materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-(4’-(3-Methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the isoxazole ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluoro-phenylazo)-3-methyl-4H-isoxazol-5-one: This compound shares the isoxazole ring and has shown good antibacterial activity.
2-Methyl-4-(4-methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolyl)methylthio phenoxy acetic acid: This compound has a similar structure and is used in regulating central inflammation.
Uniqueness
What sets 2-(4’-(3-Methyl-4-(phenylmethylsulfonamido)isoxazol-5-yl)-[1,1’-biphenyl]-4-yl)acetic acid apart is its combination of a biphenyl core with an isoxazole ring and a sulfonamide group. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C25H22N2O5S |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2-[4-[4-[3-methyl-4-(N-methylsulfonylanilino)-1,2-oxazol-5-yl]phenyl]phenyl]acetic acid |
InChI |
InChI=1S/C25H22N2O5S/c1-17-24(27(33(2,30)31)22-6-4-3-5-7-22)25(32-26-17)21-14-12-20(13-15-21)19-10-8-18(9-11-19)16-23(28)29/h3-15H,16H2,1-2H3,(H,28,29) |
InChI Key |
HNRRFTUFYPPJAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1N(C2=CC=CC=C2)S(=O)(=O)C)C3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



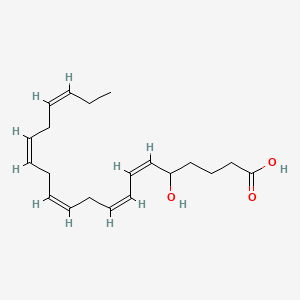

![4-Morpholinecarboxamide, N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-](/img/structure/B12339874.png)
![4-[4-(4-Butylcyclohexyl)phenyl]-2-fluoro-1-(4-propylphenyl)benzene](/img/structure/B12339877.png)
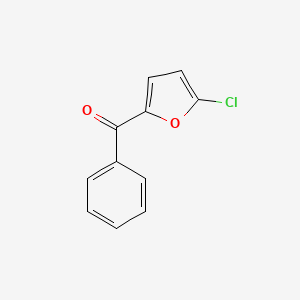
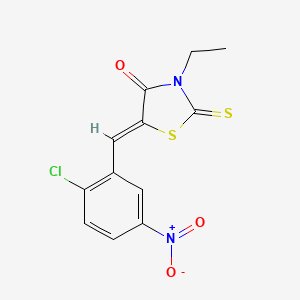
![(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroethyl}-N'-nitro(methylsulfanyl)methanimidamide](/img/structure/B12339885.png)
